molecular formula C13H20N2O B13900550 2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol

2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol

Katalognummer: B13900550
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: JUXFGTHBOBFWRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol is a chemical compound that features a piperidine ring and a pyridine ring, both of which are common structural motifs in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol typically involves the reaction of 4-methyl-2-pyridyl ketone with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(4-Methylpyridin-2-yl)-1-piperidin-4-ylethanol can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-(4-methylpyridin-2-yl)-1-piperidin-4-ylethanol

InChI

InChI=1S/C13H20N2O/c1-10-2-7-15-12(8-10)9-13(16)11-3-5-14-6-4-11/h2,7-8,11,13-14,16H,3-6,9H2,1H3

InChI-Schlüssel

JUXFGTHBOBFWRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)CC(C2CCNCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.